6-Chloro-4-nitro-1H-benzo[d]imidazole
Description
Properties
CAS No. |
10597-49-6 |
|---|---|
Molecular Formula |
C7H4ClN3O2 |
Molecular Weight |
197.578 |
IUPAC Name |
6-chloro-4-nitro-1H-benzimidazole |
InChI |
InChI=1S/C7H4ClN3O2/c8-4-1-5-7(10-3-9-5)6(2-4)11(12)13/h1-3H,(H,9,10) |
InChI Key |
GWOGOIZFESESPM-UHFFFAOYSA-N |
SMILES |
C1=C(C=C2C(=C1[N+](=O)[O-])N=CN2)Cl |
Synonyms |
1H-Benzimidazole,6-chloro-4-nitro-(9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 6 Chloro 4 Nitro 1h Benzo D Imidazole
Classical Synthetic Routes to Nitro- and Chloro-Benzimidazoles
Traditional methods for synthesizing benzimidazoles have been well-established for decades and typically involve the construction of the imidazole (B134444) ring onto a pre-functionalized benzene (B151609) core. scispace.com
The most prevalent classical method for synthesizing the benzimidazole (B57391) core is the condensation of an appropriately substituted o-phenylenediamine (B120857) with a one-carbon electrophile. scispace.comresearchgate.net For the target molecule, 6-Chloro-4-nitro-1H-benzo[d]imidazole, the key starting material is 5-chloro-3-nitrobenzene-1,2-diamine .
This diamine is reacted with a reagent that can provide a single carbon atom to form the C2 position of the imidazole ring. Formic acid is a common and effective choice for this transformation. The reaction is typically heated in the presence of a mineral acid, such as hydrochloric acid, which catalyzes the condensation and subsequent cyclization. nih.gov The general reaction involves the initial formation of an N-formyl intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final benzimidazole product.
Other one-carbon sources can also be employed, including aldehydes. researchgate.net When an aldehyde is used, an oxidative cyclization is required, often facilitated by an oxidizing agent like sodium metabisulfite, to form the aromatic benzimidazole ring. nih.govrsc.org
| Starting Material | Reagent | Typical Conditions | Product |
|---|---|---|---|
| 5-chloro-3-nitrobenzene-1,2-diamine | Formic Acid | Aqueous HCl, Heat (e.g., 80-100°C) | This compound |
| 5-chloro-3-nitrobenzene-1,2-diamine | Aldehyde (R-CHO) | Oxidizing agent (e.g., Na2S2O5), Heat | 2-Substituted-6-chloro-4-nitro-1H-benzo[d]imidazole |
The core of benzimidazole synthesis is the ring closure or cyclization step. mdpi.com In the context of the condensation reaction with formic acid, the process begins with the nucleophilic attack of one of the amino groups of the o-phenylenediamine onto the carbonyl carbon of formic acid. This is followed by the elimination of water to form an N-formyl intermediate.
The subsequent and crucial step is the intramolecular cyclization. Under acidic conditions, the second amino group attacks the formyl carbon, leading to a dihydro-benzimidazole intermediate. This intermediate then readily loses a molecule of water (dehydration) to form the stable, aromatic benzimidazole ring system. mdpi.com This acid-catalyzed dehydration is a powerful driving force for the reaction.
Alternative strategies can involve metal-free oxidative transformations or the use of various catalysts to facilitate the cyclization under milder conditions. mdpi.com
An alternative to building the ring system from an acyclic precursor is to modify an existing benzimidazole. This approach relies on the principles of electrophilic aromatic substitution. For instance, one could theoretically synthesize this compound by nitrating 6-chloro-1H-benzo[d]imidazole .
However, this method presents significant challenges regarding regioselectivity. The benzimidazole ring system's reactivity towards electrophiles is complex. The nitration of 6-chlorobenzimidazole would likely lead to a mixture of isomers, with the nitro group potentially adding to the 4, 5, or 7 positions. Separating the desired 4-nitro isomer from the others, such as the 7-nitro or 5-nitro isomers, would be a difficult and often inefficient process. Therefore, the condensation route starting from the correctly substituted o-phenylenediamine is generally preferred for its superior regiochemical control.
Modern and Sustainable Synthetic Approaches
Recent advancements in synthetic chemistry have focused on improving the efficiency and environmental footprint of classical methods. benthamdirect.com These modern approaches often lead to shorter reaction times, higher yields, and simpler work-up procedures. arkat-usa.org
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, including the synthesis of benzimidazoles. scispace.combenthamdirect.comarkat-usa.org When applied to the condensation of o-phenylenediamines with formic acid or aldehydes, microwave heating can dramatically reduce reaction times from hours to mere minutes. benthamdirect.comnih.gov
The benefits of microwave-assisted synthesis include:
Rapid Heating: Microwaves heat the reaction mixture volumetrically and instantaneously, leading to a significant rate enhancement. arkat-usa.org
Higher Yields: Often, the yields obtained are higher than those from conventional heating methods. benthamdirect.comarkat-usa.org
Cleaner Reactions: The short reaction times can minimize the formation of byproducts. arkat-usa.org
Studies have shown that a variety of substituted benzimidazoles can be synthesized in excellent yields (94-98%) within 5 to 10 minutes using catalyst-free, microwave-assisted protocols. benthamdirect.com This method has been successfully applied to the synthesis of 6-(chloro/nitro)-1H-benzimidazole derivatives. rsc.orgresearchgate.net
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | Several hours | 5-15 minutes |
| Yield | Good to Excellent | Excellent (often >90%) |
| Energy Consumption | Higher | Lower |
| Byproduct Formation | Possible | Often minimized |
In line with the principles of green chemistry, efforts have been made to develop synthetic routes that minimize or eliminate the use of hazardous solvents and reagents. tandfonline.comresearchgate.net For benzimidazole synthesis, several solvent-free approaches have been reported.
One such method involves the reaction of o-phenylenediamines with carboxylic acids on solid supports like alumina, silica (B1680970) gel, or zeolites under microwave irradiation without any solvent. researchgate.net This "dry media" synthesis is not only environmentally friendly but also simplifies the purification process.
The use of greener catalysts is another important aspect. Catalysts such as iodine, indium triflate, and various nanocomposites have been shown to effectively promote the condensation of o-phenylenediamines and aldehydes under mild, often solvent-free, conditions at room temperature. researchgate.nettandfonline.comrsc.org For example, the condensation can be carried out using a catalytic amount of indium triflate (In(OTf)₃) at room temperature in the absence of a solvent, providing excellent yields in a single pot. researchgate.net These methods offer a sustainable and efficient alternative to traditional acid-catalyzed reactions. rsc.org
Catalytic Methods in Benzimidazole Ring Formation
The formation of the benzimidazole ring can be significantly enhanced through the use of various catalysts. While traditional methods often rely on strong acids and high temperatures, modern synthetic chemistry has seen the advent of more efficient catalytic systems.
For the synthesis of benzimidazoles, a variety of metal catalysts have been employed to facilitate the dehydrogenative coupling of aromatic diamines and alcohols. For instance, cobalt pincer complexes have been shown to effectively catalyze the reaction between primary alcohols and aromatic diamines to yield 2-substituted benzimidazoles. acs.org Although this method is primarily for C2-substituted benzimidazoles, the underlying principles of metal-catalyzed C-N bond formation are relevant.
In a broader context, palladium-catalyzed cross-coupling reactions have been instrumental in the synthesis of complex heterocyclic systems. For example, palladium catalysts have been used in the cascade C-N coupling of monosubstituted ureas with 1,2-dihaloaromatic systems to form benzimidazolones, demonstrating the power of catalysis in regioselective heterocycle formation. acs.org
The use of solid acid catalysts, such as ZrO2–Al2O3, has also been reported for the synthesis of substituted benzimidazoles, offering advantages like catalyst recyclability. rsc.org Furthermore, organocatalysts, including p-toluenesulfonic acid, have been utilized under solvent-free conditions for the efficient synthesis of 1,2-disubstituted benzimidazoles. rsc.org
| Catalyst Type | Example | Application in Benzimidazole Synthesis |
| Metal Catalysts | Cobalt Pincer Complexes | Dehydrogenative coupling of diamines and alcohols. acs.org |
| Palladium Catalysts | Cascade C-N coupling for benzimidazolone synthesis. acs.org | |
| Solid Acid Catalysts | ZrO2–Al2O3 | Synthesis of substituted benzimidazoles. rsc.org |
| Organocatalysts | p-Toluenesulfonic acid | Synthesis of 1,2-disubstituted benzimidazoles. rsc.org |
Strategies for Selective Substitution and Isomer Control
The synthesis of a specific isomer like this compound necessitates precise control over the placement of substituents on the benzene ring. This control is typically achieved by starting with a pre-functionalized precursor where the substitution pattern is already established.
Regioselective Synthesis Techniques
Regioselectivity in the synthesis of this compound is primarily dictated by the choice of the starting material, namely 3-chloro-5-nitrobenzene-1,2-diamine. The cyclization of this diamine with a C1 synthon will unambiguously yield the 4-nitro-6-chloro isomer due to the fixed positions of the substituents on the starting benzene ring.
In more complex scenarios involving the synthesis of substituted benzimidazoles, regioselectivity can be a significant challenge, especially when dealing with unsymmetrically substituted o-phenylenediamines. The reaction can potentially lead to a mixture of two regioisomers. The outcome of such reactions is often influenced by the electronic and steric effects of the substituents on the diamine and the aldehyde, as well as the reaction conditions.
For instance, in the synthesis of 4,6-dinitrobenzimidazoles, the dinitration of existing benzimidazoles has been shown to be a viable route, with the regiochemistry of the nitration being a key consideration. uni-bayreuth.de
Techniques to achieve regioselectivity in benzimidazole synthesis include:
Use of Pre-functionalized Starting Materials: As is the case for this compound, starting with a precursor that already has the desired substitution pattern is the most straightforward approach.
Directed Ortho-Metalation: This strategy can be employed to introduce substituents at specific positions on the benzimidazole core.
Catalyst-Controlled C-H Functionalization: Modern catalytic methods are increasingly able to direct the functionalization of specific C-H bonds, offering a powerful tool for regioselective synthesis.
Stereochemical Considerations in Derivatives
The core structure of this compound is planar and achiral. Therefore, stereochemical considerations are not relevant to the parent compound itself. However, when this benzimidazole is functionalized to create derivatives, particularly at the N1 or C2 positions, stereocenters can be introduced.
For example, if a chiral substituent is introduced at the N1 position, the resulting molecule will be chiral. The synthesis of such derivatives would require either the use of a chiral starting material or a chiral catalyst to control the stereochemistry of the newly formed stereocenter.
In cases where a substituent at the C2 position creates a stereocenter, the synthetic strategy would need to address the formation of enantiomers or diastereomers. This could involve:
Asymmetric Synthesis: Employing chiral auxiliaries, reagents, or catalysts to favor the formation of one stereoisomer over the other.
Chiral Resolution: Separating a racemic mixture of the final product into its individual enantiomers.
The development of stereoselective synthetic methods for benzimidazole derivatives is an active area of research, driven by the fact that the biological activity of chiral molecules is often stereospecific.
Spectroscopic and Analytical Data for this compound Not Available in Publicly Accessible Records
Following a comprehensive search of scientific literature and chemical databases, detailed experimental data for the spectroscopic and advanced analytical investigation of the specific chemical compound This compound (CAS Number: 10597-49-6) is not available.
Multiple targeted searches were conducted to locate research findings for various analytical techniques, including:
Proton and Carbon-13 Nuclear Magnetic Resonance (NMR) Spectroscopy
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)
Infrared (IR) and Raman Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy
Mass Spectrometry (MS)
The search included queries for the synthesis and characterization of the compound, as well as direct searches for its spectral data using its chemical name and CAS number. While information is available for similarly structured compounds, such as derivatives with additional substitutions or different isomeric forms, these data are not applicable. The specific spectroscopic properties of a molecule are unique to its exact structure, and using data from other compounds would be scientifically inaccurate. For instance, spectral data was located for 6-chloro-4-nitro-2-(trifluoromethyl)-1H-benzimidazole, but the presence of the trifluoromethyl group significantly alters the electronic and magnetic environments of the molecule compared to the unsubstituted compound requested.
Furthermore, a safety assessment report by the European Commission's Scientific Committee on Consumer Products concerning a precursor, 2-amino-6-chloro-4-nitrophenol, noted that characterization data such as IR, NMR, and MS were not provided in the documentation they reviewed. europa.eu
Without access to published papers or database entries containing the primary experimental data for this compound, it is not possible to provide a scientifically accurate article with the detailed findings and data tables as requested in the specified outline.
Spectroscopic and Advanced Analytical Investigations of 6 Chloro 4 Nitro 1h Benzo D Imidazole
X-ray Crystallography and Solid-State Structural Determination
A comprehensive search of scientific literature and chemical databases did not yield any specific experimental data from X-ray crystallography studies for 6-Chloro-4-nitro-1H-benzo[d]imidazole. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and other solid-state structural parameters is not publicly available at this time.
While research on related compounds, such as other benzimidazole (B57391) derivatives, often includes crystallographic analysis to elucidate their three-dimensional structures, no such studies have been published for this compound itself. The determination of its crystal structure would be a valuable contribution to the field, providing insights into its molecular geometry, intermolecular interactions, and solid-state packing, which are crucial for understanding its physical and chemical properties.
Chemical Reactivity and Mechanistic Studies of 6 Chloro 4 Nitro 1h Benzo D Imidazole
Reactivity of the Imidazole (B134444) Nitrogen Atoms (N1 and N3)
The imidazole portion of the benzimidazole (B57391) ring contains two nitrogen atoms, N1 and N3. The N1 atom bears a hydrogen and is thus slightly acidic and nucleophilic upon deprotonation. The N3 atom has a lone pair of electrons and is basic and nucleophilic.
The acidity of the N-H proton in benzimidazoles is a key characteristic of their reactivity. For 6-Chloro-4-nitro-1H-benzo[d]imidazole, the presence of the strongly electron-withdrawing nitro group and the inductively withdrawing chloro group is expected to increase the acidity of the N1-H proton compared to unsubstituted benzimidazole. Theoretical calculations predict a pKa value of approximately 7.84 for this compound chemicalbook.com. This increased acidity facilitates its deprotonation to form the corresponding benzimidazolide anion, which is a potent nucleophile.
The nucleophilic character of the imidazole nitrogens makes them susceptible to electrophilic attack, particularly in alkylation and acylation reactions. The N1 position is the primary site for such substitutions. Studies on related 6-chloro and 6-nitro-1H-benzimidazole derivatives show that they can be effectively N-substituted by reacting them with various substituted halides in the presence of a base like potassium carbonate nih.govresearchgate.net.
These alkylation reactions can be performed using both conventional heating and microwave-assisted methods. Microwave irradiation has been shown to dramatically reduce reaction times and, in many cases, improve reaction yields nih.govresearchgate.net. For instance, reactions that require 12–24 hours under conventional reflux conditions can often be completed in 20–60 minutes using microwave assistance, with yield increases of 7 to 15% being reported for analogous structures semanticscholar.org. This highlights the efficiency of microwave-assisted organic synthesis for modifying the benzimidazole core nih.gov.
| Parameter | Conventional Heating | Microwave-Assisted Method |
|---|---|---|
| Typical Reaction Time | 12–24 hours | 20–60 minutes |
| Reported Yields | Moderate (e.g., 26-43%) | Moderate to Excellent (e.g., 40-50%) |
| Common Reagents | Alkyl/Arylmethyl Halides, Potassium Carbonate | |
| Reference | nih.govsemanticscholar.org |
Reactivity of the Benzene (B151609) Ring Substituents (Chloro and Nitro Groups)
The substituents on the benzene ring, a chloro group at position 6 and a nitro group at position 4, are key determinants of the molecule's reactivity in aromatic substitution reactions.
Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for the chloro substituent. This reaction is generally facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, as they stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction youtube.comyoutube.com. The nitro group is a powerful activating group for SNAr reactions youtube.com.
However, the effectiveness of this activation is highly dependent on the position of the electron-withdrawing group relative to the leaving group. Activation is strongest when the group is in the ortho or para position, as this allows the negative charge of the intermediate to be delocalized onto the nitro group through resonance youtube.com. In this compound, the nitro group is meta to the chloro group. In this configuration, the resonance-stabilizing effect is not possible, and activation relies solely on the weaker inductive effect. Consequently, SNAr reactions at the C6-chloro position are expected to be significantly less favorable than in isomers with ortho or para relationships and are not commonly reported for this specific substrate.
The nitro group at the C4 position is readily susceptible to reduction, a common and synthetically useful transformation. This reaction typically converts the nitro group into a primary amine (amino group), yielding 6-chloro-1H-benzo[d]imidazol-4-amine. This transformation profoundly alters the electronic properties of the molecule, as the electron-donating amino group replaces the electron-withdrawing nitro group.
A wide variety of reagents can accomplish this reduction. Classic methods include the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). Catalytic hydrogenation, using hydrogen gas (H₂) with a metal catalyst like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), is also a highly effective method. Furthermore, transfer hydrogenation using reagents like hydrazine in the presence of a catalyst can be employed for the selective reduction of nitroarenes researchgate.net. The chemoselective reduction of a nitro group in the presence of a chloro substituent is a well-established process in organic synthesis nih.gov.
Reactivity at the Benzimidazole Ring System
Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 6-chloro-1H-benzo[d]imidazol-4-amine |
| Hydrazine |
| Iron |
| Palladium |
| Platinum(IV) oxide |
| Potassium carbonate |
| Tin |
Electrophilic Aromatic Substitution on the Benzimidazole Nucleus
Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds. wikipedia.org In the case of this compound, the benzene part of the nucleus is substituted with two electron-withdrawing groups: a chloro group and a nitro group. Both substituents deactivate the ring towards electrophilic attack by reducing its electron density. msu.edu
The directing influence of these groups is crucial in determining the regioselectivity of any further substitution.
Nitro Group (-NO₂): The nitro group at position 4 is a powerful deactivating group and a meta-director. It strongly withdraws electron density from the ring via both inductive and resonance effects.
Chloro Group (-Cl): The chloro group at position 6 is also deactivating due to its inductive electron withdrawal. However, it is an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance. msu.edu
Table 1: Directing Effects of Substituents on the Benzene Ring of this compound
| Substituent | Position | Electronic Effect | Directing Influence |
|---|---|---|---|
| Nitro (-NO₂) | 4 | Strongly Deactivating | Meta (to C5, C7) |
| Chloro (-Cl) | 6 | Deactivating | Ortho, Para (to C5, C7) |
| Combined Effect | | Strongly Deactivating | Substitution favored at C7 |
Oxidation Processes Involving the Benzimidazole Core
The benzimidazole core can undergo oxidation, though it is generally stable. The presence of the electron-withdrawing nitro group makes the benzene ring electron-deficient and thus more resistant to oxidative degradation. However, the imidazole portion of the molecule can be susceptible to oxidation under specific conditions.
Studies on related nitro-heterocyclic compounds, such as 4-nitroimidazole, have shown that photochemical oxidation can occur. mdpi.com These processes can involve reactions with hydroxyl radicals (•OH), a key atmospheric oxidant. The mechanism likely involves the addition of the hydroxyl radical to the imidazole ring, with computational analyses identifying the C2 and C5 positions as favorable sites for OH addition in 4-nitroimidazole. mdpi.com A similar mechanism could be postulated for this compound, where oxidation might be initiated at the C2 position of the imidazole ring. Furthermore, fragmentation pathways involving the elimination of the nitro group have been observed in related compounds. mdpi.com
Reaction Kinetics and Mechanistic Pathways
A theoretical study on the kinetics and mechanism of the isomerization of 5-nitro-1H-benzo[d]imidazole to 6-nitro-1H-benzo[d]imidazole provides a valuable model for understanding the mechanistic pathways available to nitro-substituted benzimidazoles. physchemres.org This study, using density functional theory (DFT), identified a pathway involving two transition states and a high-energy intermediate. physchemres.org The rate constants were calculated over a wide temperature range, showing a positive temperature dependence consistent with the Arrhenius equation. physchemres.org
Solvent Effects on Reaction Rates
The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. For reactions involving polar or charged intermediates and transition states, polar solvents can offer stabilization, thereby accelerating the reaction.
In the computational study of nitro-benzimidazole isomerization, the effect of a solvent (water) was modeled using a self-consistent reaction field (SCRF). physchemres.org This approach allows for the comparison of reaction energetics in the gas phase versus a solvent phase. The calculations indicated a significant influence of the solvent on the activation energy of the reaction. physchemres.org Generally, polar solvents are expected to stabilize the transition states in reactions involving charge separation, leading to an increase in the reaction rate compared to nonpolar solvents or the gas phase.
Influence of Catalysts and Reagents
Catalysts and specific reagents are often essential for controlling the outcome and efficiency of reactions involving the benzimidazole nucleus.
Electrophilic Aromatic Substitution: As discussed, these reactions on the deactivated ring of this compound would require strong electrophiles and typically a catalyst. For instance, nitration would use a mixture of nitric acid and a strong acid catalyst like sulfuric acid to generate the highly reactive nitronium ion (NO₂⁺). masterorganicchemistry.com Halogenation often requires a Lewis acid catalyst such as FeCl₃ or AlCl₃. wikipedia.org
N-Substitution: The synthesis of N-substituted benzimidazole derivatives can be achieved by reacting the benzimidazole with various halides. nih.gov The reaction rate and yield can be significantly improved through methods like microwave-assisted synthesis, which reduces reaction times from hours to minutes. nih.gov
Transition Metal Catalysis: Transition metals like copper and nickel are widely used to catalyze cross-coupling and C-H functionalization reactions in heterocyclic chemistry. beilstein-journals.org For instance, copper catalysts can be used in reactions that form new carbon-nitrogen or carbon-carbon bonds at various positions on the benzimidazole ring, providing pathways to complex derivatives that are not accessible through classical methods.
Transition State Analysis and Reaction Energetics
Understanding the structure and energy of transition states is fundamental to elucidating reaction mechanisms. Computational chemistry provides powerful tools for mapping potential energy surfaces and characterizing the energetics of reaction pathways.
The theoretical investigation into the isomerization of 5-nitro-1H-benzo[d]imidazole to its 6-nitro isomer revealed a mechanism involving two distinct transition states (TS1 and TS2) and a chemically-energized intermediate. physchemres.org The study calculated the energies of these stationary points along the potential energy surface. Such analyses allow for the determination of activation energies (Ea), which are critical for predicting reaction rates. The variation of activation energy with temperature was also determined, along with the heat capacity of activation. physchemres.org
Table 2: Calculated Energetic Parameters for a Model Nitro-benzimidazole Isomerization
| Parameter | Phase | Description |
|---|---|---|
| Transition States | Gas & Solvent | Two transition states (TS1, TS2) identified along the reaction coordinate. |
| Intermediate | Gas & Solvent | A high-energy intermediate exists between the two transition states. |
| Activation Energy (Ea) | Gas & Solvent | The energy barrier that must be overcome for the reaction to occur. Found to be temperature-dependent. |
| Heat Capacity of Activation (ΔC‡p) | Gas & Solvent | Represents the change in heat capacity when reactants form the transition state; reported to be temperature-dependent. physchemres.org |
This data, derived from a closely related system, illustrates the complexity of the mechanistic pathways available to this compound and highlights the importance of transition state analysis in understanding its chemical behavior.
Theoretical and Computational Chemistry of 6 Chloro 4 Nitro 1h Benzo D Imidazole
Density Functional Theory (DFT) Calculations
Geometry Optimization and Electronic Structure Analysis
The first step in a typical DFT study involves geometry optimization. This process determines the lowest energy arrangement of atoms in the molecule, providing key information about its three-dimensional structure. The resulting data includes precise bond lengths, bond angles, and dihedral angles. This optimized structure represents the most stable conformation of the molecule in the gaseous phase. Analysis of the electronic structure provides insights into the distribution of electrons within the molecule, which is fundamental to its chemical properties.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity. For many benzimidazole (B57391) derivatives, this analysis has been used to explain their biological activity through intermolecular charge transfer. researchgate.net
Table 1: Representative Frontier Molecular Orbital Data for a Benzimidazole Derivative (Benomyl)
| Parameter | Value (eV) |
|---|---|
| EHOMO | Not Specified |
| ELUMO | Not Specified |
| Energy Gap (ΔE) | 5.039 |
This table illustrates the type of data generated from FMO analysis for a related compound, Benomyl, as specific data for 6-Chloro-4-nitro-1H-benzo[d]imidazole is not available. nih.gov
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. nih.gov The MEP map displays regions of varying electrostatic potential on the electron density surface. Red-colored regions indicate negative potential, corresponding to areas rich in electrons that are susceptible to electrophilic attack. Conversely, blue-colored regions denote positive potential, indicating electron-deficient areas prone to nucleophilic attack. nih.govmalayajournal.org Green areas represent neutral potential. This analysis helps in understanding non-covalent interactions, such as hydrogen bonding, and is crucial for studies involving drug-receptor interactions. nih.gov
Global and Local Reactivity Descriptors
Based on the energies of the frontier orbitals, various global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These descriptors include:
Electronegativity (χ): The tendency of a molecule to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. nih.gov
Local reactivity descriptors, often derived from Fukui functions, identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks.
Table 2: Representative Global Reactivity Descriptors for a Benzimidazole Derivative (Benomyl)
| Descriptor | Value (eV) |
|---|---|
| Electronegativity (χ) | Not Specified |
| Chemical Hardness (η) | Not Specified |
| Electrophilicity Index (ω) | 2.08 |
This table shows an example of a global reactivity descriptor for a related compound, Benomyl, as specific data for this compound is unavailable. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility of a molecule and its interactions with its environment, such as solvent molecules or biological receptors. For compounds like nitroimidazole analogues, MD simulations have been employed to investigate the stability of ligand-protein complexes, which is essential in drug design and discovery. researchgate.netresearchgate.net Such simulations could reveal the preferred conformations of this compound and the nature of its intermolecular interactions.
Quantum Chemical Topology (QCT) and Bonding Analysis
Quantum Chemical Topology (QCT) methods, such as the Quantum Theory of Atoms in Molecules (QTAIM), analyze the electron density to characterize chemical bonding. This analysis can identify bond critical points (BCPs) and provide information about the nature of chemical bonds (e.g., covalent vs. ionic) and non-covalent interactions like hydrogen bonds. NBO (Natural Bond Orbital) analysis is another technique used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. rsc.org These methods offer a deep understanding of the intramolecular forces that determine the molecule's stability and structure.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Non-Clinical Parameters of this compound
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity or other specific properties. researchgate.net In the context of non-clinical parameters, QSAR models for this compound can be developed to predict its physicochemical characteristics and to correlate these with its experimental reactivity and material properties. This approach is instrumental in understanding the behavior of the molecule and in designing new derivatives with desired characteristics without the need for extensive empirical testing. biointerfaceresearch.com
Prediction of Physicochemical Descriptors
The first step in building a QSAR model for this compound involves the calculation of various physicochemical descriptors. These descriptors are numerical values that quantify different aspects of the molecule's structure and are broadly categorized into electronic, steric, and hydrophobic parameters. For benzimidazole derivatives, these descriptors have been shown to be crucial in determining their activity. researchgate.netnih.gov
Electronic Descriptors: These descriptors are fundamental in defining the reactivity and interaction capabilities of this compound. The presence of the electron-withdrawing nitro group (-NO2) and the chloro (-Cl) atom significantly influences the electron distribution within the benzimidazole ring system. Key electronic descriptors that can be computationally predicted include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: The energies of these frontier orbitals are indicative of the molecule's ability to donate or accept electrons, respectively. A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov
Partial Atomic Charges: Calculating the charges on individual atoms helps in identifying potential sites for electrophilic and nucleophilic attack.
Steric Descriptors: The three-dimensional arrangement of atoms in this compound is quantified by steric descriptors. These are important for understanding how the molecule fits into active sites of enzymes or interacts with surfaces. Relevant steric descriptors include:
Molar Refractivity: This descriptor is related to the volume of the molecule and its polarizability.
Hydrophobic Descriptors: The hydrophobicity of a molecule is a critical factor in its solubility and transport properties.
LogP (Partition Coefficient): This is a measure of the differential solubility of a compound in a hydrophobic (octanol) and a hydrophilic (water) solvent. For benzimidazole derivatives, LogP is often a key parameter in QSAR models. researchgate.net
Computational methods such as Density Functional Theory (DFT) are commonly employed to calculate these descriptors with a high degree of accuracy. nih.govresearchgate.net
Table 1: Predicted Physicochemical Descriptors for this compound (Illustrative)
| Descriptor Category | Descriptor Name | Predicted Value (Arbitrary Units) |
| Electronic | Dipole Moment | 5.2 D |
| HOMO Energy | -8.5 eV | |
| LUMO Energy | -2.1 eV | |
| Steric | Molecular Volume | 150 ų |
| Molecular Surface Area | 180 Ų | |
| Hydrophobic | LogP | 2.8 |
Note: The values in this table are illustrative and would need to be calculated using specific computational chemistry software.
Correlation with Experimental Reactivity or Material Properties
Once the physicochemical descriptors for this compound are predicted, the next step in QSAR modeling is to establish a correlation with experimentally determined non-clinical parameters. This involves statistical methods, such as multiple linear regression (MLR), to develop a mathematical equation that relates the descriptors to the observed property. biointerfaceresearch.com While specific experimental data for this exact compound is not extensively available in the public domain, we can theorize the potential correlations based on studies of related nitroaromatic and benzimidazole compounds.
Correlation with Reactivity:
The electronic descriptors of this compound are expected to show a strong correlation with its chemical reactivity. For instance, the LUMO energy can be correlated with the molecule's susceptibility to nucleophilic attack. The presence of the electron-withdrawing nitro and chloro groups lowers the LUMO energy, making the aromatic ring more electrophilic and prone to reactions with nucleophiles. mdpi.com The calculated partial atomic charges can pinpoint the most likely sites for such attacks.
Correlation with Material Properties:
The material properties of this compound, such as its crystal packing, solubility, and thermal stability, can also be correlated with its physicochemical descriptors.
Crystal Structure: The dipole moment and molecular shape (described by steric parameters) are influential in determining how the molecules pack in a crystal lattice.
Solubility: The LogP value is a direct predictor of the compound's solubility in various solvents. A higher LogP suggests better solubility in nonpolar solvents and lower solubility in polar solvents.
Corrosion Inhibition: Benzimidazole derivatives have been studied as corrosion inhibitors. sciencepg.comresearchgate.netresearchgate.net QSAR models could correlate descriptors like HOMO energy (related to the ability to donate electrons to the metal surface) and molecular surface area (related to the coverage of the metal surface) with the efficiency of corrosion inhibition. sciencepg.com
Table 2: Hypothetical Correlation of Descriptors with Properties for this compound
| Experimental Property | Key Correlating Descriptors (Hypothesized) | Nature of Correlation |
| Reactivity towards Nucleophiles | LUMO Energy, Partial Atomic Charges | Lower LUMO energy and more positive atomic charges at specific sites would correlate with higher reactivity. |
| Aqueous Solubility | LogP, Dipole Moment | Lower LogP and higher dipole moment would generally correlate with higher aqueous solubility. |
| Corrosion Inhibition Efficiency | HOMO Energy, Molecular Surface Area | Higher HOMO energy and larger molecular surface area could correlate with better corrosion inhibition. |
The development of robust QSAR models for this compound would ultimately facilitate the in silico screening of new derivatives for specific non-clinical applications, thereby accelerating research and development while reducing the reliance on extensive and time-consuming experimental work. mdpi.com
Synthesis of N-Substituted this compound Derivatives
The nitrogen atoms of the imidazole (B134444) ring (N1 and N3) are common targets for derivatization, providing a straightforward method to introduce a wide variety of substituents.
Alkylation and Arylation at N1 and N3 Positions
N-substituted derivatives of the this compound scaffold can be synthesized by reacting the parent benzimidazole with various substituted halides. nih.gov This reaction is typically facilitated by a base, such as potassium carbonate, and can be performed using both conventional heating and microwave irradiation. nih.gov Microwave-assisted methods have been shown to significantly reduce reaction times from 6–12 hours to 10–15 minutes and increase reaction yields by 7% to 22%. nih.gov
The general synthetic process often begins with the creation of a 2-substituted benzimidazole core. This is achieved through the condensation of 4-chloro-5-nitro-o-phenylenediamine with a range of substituted aromatic aldehydes, a reaction that simultaneously establishes the C2-substituent. nih.gov Following the formation of the 2,6-disubstituted-4-nitro-1H-benzo[d]imidazole intermediate, N-alkylation or N-arylation is carried out. This two-step approach allows for diversification at both the C2 and N1 positions. nih.gov
Below is a table summarizing the synthesis of various N-substituted derivatives, highlighting the efficiency of microwave-assisted synthesis.
| Product Compound ID | R Group (at C2) | R'X (Alkylating/Arylating Agent) | Method | Yield (%) |
| 3a | Phenyl | Benzyl chloride | Microwave | 45 |
| 3b | Phenyl | 4-Fluorobenzyl chloride | Microwave | 48 |
| 4a | 4-Chlorophenyl | Benzyl chloride | Microwave | 42 |
| 4b | 4-Chlorophenyl | 4-Fluorobenzyl chloride | Microwave | 50 |
| - | Phenyl | Benzyl chloride | Conventional | 28 |
| - | 4-Chlorophenyl | 4-Fluorobenzyl chloride | Conventional | 43 |
This table presents a selection of data to illustrate the comparative yields between microwave and conventional heating methods for N-alkylation.
Acylation and Sulfonylation Reactions
While direct examples on the this compound scaffold are not extensively detailed in the reviewed literature, the N-acylation and N-sulfonylation of benzimidazole rings are standard chemical transformations. These reactions typically involve treating the N-H group of the imidazole with an acyl chloride, sulfonyl chloride, or a related activated carboxylic or sulfonic acid derivative.
The reaction generally proceeds in the presence of a base, such as pyridine or triethylamine, which acts as a nucleophilicity enhancer for the imidazole nitrogen and a scavenger for the liberated hydrochloric acid. The use of coupling reagents like phosphonium or uronium salts (e.g., PyBOP) can also facilitate the formation of the amide or sulfonamide bond, particularly for less reactive substrates. arkat-usa.orgekb.eg These reactions provide access to a different class of derivatives, introducing carbonyl or sulfonyl functionalities that can act as hydrogen bond acceptors and modulate the electronic properties of the benzimidazole system.
Synthesis of C-Substituted this compound Derivatives
Functionalization of the carbon atoms of the benzimidazole scaffold allows for further structural diversification, targeting the C2 position of the imidazole ring or modifying the substituents on the benzo moiety.
Functionalization at C2 Position
The most common method for introducing substituents at the C2 position is during the initial ring formation. The Phillips-Ladenburg condensation of 4-chloro-5-nitro-o-phenylenediamine with various aromatic or aliphatic aldehydes directly installs a desired group at C2. nih.gov This method has been used to synthesize a wide array of 2-aryl-6-chloro-4-nitro-1H-benzo[d]imidazole derivatives. nih.gov
More modern approaches, such as direct C-H activation, offer an alternative route for C2 functionalization on a pre-formed benzimidazole ring. For instance, rhodium(I)-catalyzed C-H activation has been successfully used for the C2-selective alkylation of other benzimidazole derivatives. nih.gov This methodology, which involves the reaction of the benzimidazole with an alkene in the presence of a rhodium catalyst, could potentially be applied to the this compound scaffold for late-stage modifications.
Further Functionalization of Nitro and Chloro Groups
The existing nitro and chloro groups on the benzene (B151609) ring are valuable handles for subsequent chemical transformations.
Reduction of Nitro to Amino: The nitro group at the C4 position is readily reduced to a primary amino group. This transformation is a key step in creating a new point for derivatization. The reduction can be achieved using various established methods. nih.gov Common reagents include:
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. nih.gov
Metal-Acid Systems: A widely used method involves iron powder in the presence of an acid such as acetic acid or hydrochloric acid.
Other Reducing Agents: Reagents like sodium hydrosulfite or tin(II) chloride in acidic media are also effective for this conversion.
The resulting 4-amino-6-chloro-1H-benzo[d]imidazole derivative can then be further functionalized through acylation, sulfonylation, or diazotization reactions.
Halogen Exchange: The chloro group at the C6 position, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution (SNAr). mdpi.comlibretexts.org This allows for the displacement of the chloride ion by other nucleophiles. libretexts.org While specific examples on this exact scaffold are not prevalent, the principles of SNAr suggest that reactions with nucleophiles such as amines, alkoxides, or thiolates could be employed to introduce new functional groups at this position. The reaction rate is enhanced by the presence of the ortho/para-directing nitro group, which stabilizes the negatively charged Meisenheimer complex intermediate. libretexts.org Furthermore, metal-mediated halogen exchange reactions, for example using Grignard reagents, provide another potential pathway for converting the chloro-substituent into other functionalities. harvard.educlockss.org
Development of Hybrid Molecules and Conjugates Containing the Benzimidazole Moiety
The this compound scaffold can serve as a building block, or synthon, for the construction of more complex hybrid molecules and conjugates. By incorporating this benzimidazole moiety into a larger molecular architecture, researchers can combine its chemical features with those of other pharmacophores to create multifunctional agents.
An example of this strategy involves using a derivative, (6-nitro-1H-benzo[d]imidazol-2-yl)methanol, as a starting point. This core can be elaborated through a series of reactions, including condensation with other heterocyclic precursors, to form complex fused-ring systems. These multi-step syntheses can yield intricate hybrid molecules that link the benzimidazole core to other moieties, such as pyrazoles, through various linkers, demonstrating the utility of the initial scaffold in building diverse and complex chemical structures.
An in-depth analysis of the this compound scaffold reveals its significant potential in materials science and coordination chemistry. The unique electronic properties conferred by its substituent groups dictate its reactivity and its utility as a versatile ligand. This article explores the structure-property relationships, derivatization strategies, and the design of ligands for non-clinical applications based on this specific benzimidazole framework.
Advanced Material Science and Chemo Sensing Applications of 6 Chloro 4 Nitro 1h Benzo D Imidazole Derivatives
Optoelectronic Materials Development (e.g., OLEDs, Organic Semiconductors)
Benzimidazole (B57391) derivatives are recognized for their utility in optoelectronic devices, where they can function as emitters, hosts, or charge-transporting materials. nih.govacs.org The electron-deficient nature of the benzimidazole ring, particularly when substituted with chloro and nitro groups, facilitates electron transport, a crucial property for organic light-emitting diodes (OLEDs) and n-type organic semiconductors. nih.gov
The molecular design of these compounds, often featuring a bipolar nature by integrating electron-donating and electron-accepting moieties, allows for balanced charge transport and high triplet energy levels, which are essential for efficient phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs. nih.govacs.orgresearchgate.net For instance, bipolar molecules incorporating carbazole (donor) and benzimidazole (acceptor) have been synthesized and shown to be effective hosts for emitters, leading to OLEDs with high external quantum efficiencies (EQE) and reduced efficiency roll-off. nih.govacs.orgresearchgate.net While specific research on 6-Chloro-4-nitro-1H-benzo[d]imidazole for these applications is emerging, studies on related substituted benzimidazoles provide strong evidence of their potential. For example, pyrene-benzimidazole derivatives have been developed as efficient blue emitters for OLEDs, achieving high luminance and pure blue electroluminescence. nih.gov
Table 1: Performance of OLEDs using Benzimidazole Derivatives
| Derivative Type | Role in OLED | Emitter Color | Max. External Quantum Efficiency (EQE) | Commission Internationale de L'Eclairage (CIE) Coordinates |
|---|---|---|---|---|
| Pyrene-Benzimidazole | Emitter | Blue | 4.3% | (0.148, 0.130) nih.gov |
| Carbazole/Benzimidazole | Host | Green (Phosphorescent) | 21.8% | Not Specified acs.orgresearchgate.net |
| Carbazole/Benzimidazole | Host | Green (TADF) | 16.7% | Not Specified acs.orgresearchgate.net |
The luminescence and fluorescence of benzimidazole derivatives are highly tunable through chemical modification, making them attractive for various optical applications. The emission properties are influenced by factors such as solvent polarity and substituent effects. The introduction of nitro groups, as in 5-nitrobenzimidazole derivatives, has been a strategy to create new fluorescent heterocyclic compounds. researchgate.net
Research on T-shaped benzimidazole fluorophores has demonstrated that their fluorescence emission can be significantly enhanced by interlocking them within a macrocycle, which reduces aggregation-caused quenching. rsc.org This approach led to an 8-fold increase in the solid-state fluorescence quantum yield. rsc.org Furthermore, some benzimidazole derivatives exhibit excited-state intramolecular proton transfer (ESIPT), resulting in a large Stokes shift, which is beneficial for bio-imaging applications. nih.gov These findings suggest that the specific substitution pattern of this compound could lead to unique and desirable luminescent and fluorescent characteristics for materials science.
Organic materials with significant nonlinear optical (NLO) properties are in high demand for applications in photonics, telecommunications, and optical data storage. nih.gov The NLO response in organic molecules often arises from intramolecular charge transfer (ICT) between electron donor and acceptor groups connected by a π-conjugated system. nih.gov The presence of strong electron-withdrawing groups, such as the nitro group, and the chloro group, can enhance these ICT processes and, consequently, the NLO properties. nih.gov
A computational study using Density Functional Theory (DFT) on N-1-sulfonyl substituted benzimidazoles highlighted a derivative, 6-nitro-2-(4-nitrophenyl)-1-(4-nitrophenylsulfonyl)-1H-benzo[d]imidazole, as a particularly promising NLO material. acs.org This compound exhibited the highest polarizability (⟨α⟩) and first hyperpolarizability (βtot) values among the studied series, indicating a strong NLO response. acs.org The small energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) in such derivatives facilitates electron delocalization and enhances the NLO effect. acs.orgresearchgate.net These theoretical findings strongly suggest that derivatives of this compound are excellent candidates for the development of new high-performance NLO materials. nih.govacs.org
Table 2: Calculated NLO Properties of a 6-Nitrobenzimidazole Derivative
| Compound | Method | Energy Gap (Egap) | Polarizability (⟨α⟩) | First Hyperpolarizability (βtot) |
|---|---|---|---|---|
| 6-nitro-2-(4-nitrophenyl)-1-(4-nitrophenylsulfonyl)-1H-benzo[d]imidazole acs.org | DFT (CAM-B3LYP) | Smallest in series | Highest in series | Highest in series |
| Imidazole-2-carboxaldehyde researchgate.net | DFT (B3LYP/6-311G) | 5.51 eV | 49.37 a.u. | 25.12 a.u. |
Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating Benzimidazole Ligands
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. The benzimidazole moiety is an excellent building block for these materials due to its rigid structure and the presence of nitrogen atoms capable of coordinating to metal centers. acs.orgmdpi.com The properties of the resulting MOFs, including their structure and stability, can be tuned by modifying the benzimidazole ligand, for instance, by altering its length or substituent groups. acs.org
Benzimidazole-containing ligands have been used to synthesize coordination polymers with various metals like cadmium and zinc. acs.orgnih.gov These materials can form diverse structures, from discrete mononuclear compounds to one-, two-, or three-dimensional polymeric networks. mdpi.com The thermal stability of these coordination polymers is often greater than that of discrete coordination compounds. nih.gov While the direct incorporation of this compound into MOFs is an area of ongoing research, the versatility of the benzimidazole core suggests its potential for creating novel frameworks. rsc.orgnih.govacs.org MOFs containing benzimidazole derivatives have also been employed as catalysts for the synthesis of other benzimidazoles, showcasing their functional capabilities. rsc.orgnih.govacs.org
Chemosensing and Molecular Recognition Systems
The ability of the benzimidazole scaffold to participate in various non-covalent interactions, including hydrogen bonding and metal coordination, makes its derivatives excellent candidates for chemosensors. rsc.org The introduction of chloro and nitro groups can enhance the acidity of the N-H proton and modify the electronic properties of the aromatic system, thereby influencing its binding affinity and selectivity towards specific ions and molecules.
Benzimidazole derivatives have been successfully designed as sensors for a wide range of analytes, including cations and anions. rsc.org The nitrogen atoms in the imidazole (B134444) ring can act as binding sites for metal ions, while the N-H group can serve as a hydrogen bond donor for anion recognition. researchgate.net
For instance, a benzimidazole-functionalized BODIPY derivative was developed as a selective colorimetric sensor for the hydrogen sulfate anion (HSO4−). mdpi.com Another study reported an imidazole derivative containing a nitro group that acts as a colorimetric chemosensor for amines, such as butylamine, through hydrogen bond interactions. researchgate.net The sensor exhibited a distinct color change from light orange to dark orange upon exposure to the amine. researchgate.net This demonstrates the potential of the nitro group in enhancing the sensing capabilities of the imidazole core. Similarly, chlorinated benzimidazole probes have been synthesized for the sensitive and rapid detection of iron ions. researchgate.net These examples underscore the potential of this compound derivatives in creating highly selective and sensitive sensors for various environmentally and biologically important species.
Table 3: Examples of Benzimidazole-Based Ion and Molecule Sensors
| Sensor Derivative | Target Analyte | Sensing Method | Key Feature/Mechanism | Detection Limit |
|---|---|---|---|---|
| Benzimidazole-BODIPY mdpi.com | HSO4− | Colorimetric | Selective color change (pink to yellow) | Not Specified |
| Nitro-imidazole derivative researchgate.net | Butylamine | Colorimetric | Hydrogen bonding interaction | 1.03 x 10⁻⁴ M |
| Chlorinated benzimidazole researchgate.net | Fe²⁺/Fe³⁺ | Fluorescent | Sensitive and rapid detection | Not Specified |
| Benzimidazole derivative researchgate.net | Zn²⁺ | Fluorescent (Turn-on) | Chelation Enhanced Fluorescence (CHEF) | 39.91 nM |
| Benzimidazole derivative mdpi.com | Co²⁺ | Fluorescent (Turn-off) | Photoinduced Electron Transfer (PET) | 3.56 µmol L⁻¹ |
Fluorescence-based sensing is a powerful analytical tool due to its high sensitivity. researchgate.net Benzimidazole derivatives are frequently used as the core structure for fluorometric probes. The fluorescence properties of these probes can be modulated upon binding with a target analyte, leading to a "turn-on" or "turn-off" response.
A notable example is a benzimidazole-containing compound that acts as a selective "turn-on" fluorescent sensor for zinc ions (Zn²⁺) at biological pH, operating through a Chelation Enhanced Fluorescence (CHEF) mechanism. rsc.org Another benzimidazole-based probe was developed for the selective recognition of cobalt (Co²⁺) ions via fluorescence quenching due to a Photoinduced Electron Transfer (PET) process. mdpi.com Probes have also been designed for detecting cyanide (CN⁻), where the addition of the anion leads to a significant fluorescence enhancement. researchgate.net The development of benzimidazole platforms for two-photon fluorescence imaging further expands their application in biological systems. nih.gov The presence of both chloro and nitro substituents on the this compound framework offers intriguing possibilities for designing novel fluorometric probes with tailored excitation/emission profiles and enhanced selectivity for specific analytes.
Polymer Chemistry and Polymer-Supported Systems
The integration of benzimidazole moieties, such as this compound, into polymer structures has been a significant area of research in materials science. The unique chemical and physical properties of the benzimidazole ring system, including its rigidity, thermal stability, and ability to participate in hydrogen bonding and metal coordination, make it a valuable component in the design of high-performance polymers. While specific research on the polymerization of this compound is not extensively detailed in publicly available literature, the broader family of benzimidazole derivatives has been successfully incorporated into various polymer backbones, offering insights into the potential applications of this specific compound.
Benzimidazole-containing polymers are often characterized by their exceptional thermal and chemical resistance. For instance, polyimides synthesized using benzimidazole-containing diamines exhibit outstanding thermal stability. The introduction of benzimidazole groups into the side chains of polyimides has been shown to enhance gas separation properties, particularly for CO2/CH4 separation, due to the favorable interactions between the benzimidazole unit and CO2 molecules acs.org. The chloro and nitro substituents on the this compound ring are expected to influence the polymer's properties by altering the electron density of the benzimidazole system and introducing polar functional groups, which could further enhance intermolecular interactions and potentially tune the material's separation or chemo-sensing capabilities.
In the realm of polymer-supported systems, benzimidazole derivatives can be grafted onto or incorporated into polymer matrices to create functional materials. These systems can act as solid-supported catalysts, ligands for metal scavenging, or as components in chemo-sensors. The benzimidazole moiety's ability to coordinate with metal ions is a key feature in these applications. Polymer-supported benzimidazole ligands have been explored for their potential in asymmetric catalysis and other fine chemical synthesis processes nih.gov.
Furthermore, conducting polymers like polyaniline (PANI) can be doped with various acidic compounds to enhance their properties for applications such as corrosion prevention mdpi.com. While not a direct polymerization of the benzimidazole, derivatives of this compound could potentially be used as dopants or additives in such polymer systems to impart specific functionalities. The electron-withdrawing nature of the nitro and chloro groups could influence the electronic properties of the resulting polymer composite.
The development of novel monomers based on functionalized benzimidazoles, including this compound, continues to be a promising avenue for the creation of advanced materials with tailored properties for a wide range of applications, from gas separation membranes to electronic devices and sensors.
Corrosion Inhibition Studies
Benzimidazole and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments ampp.orgacs.orgresearchgate.netresearchgate.netnih.gov. Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosion process. The mechanism of inhibition involves the interaction of the lone pair of electrons on the nitrogen atoms and the π-electrons of the aromatic ring with the vacant d-orbitals of the metal. This adsorption can be either physisorption, chemisorption, or a combination of both, and often follows the Langmuir adsorption isotherm acs.orgnih.gov.
The molecular structure of the benzimidazole derivative plays a crucial role in its inhibition efficiency. The presence of substituent groups on the benzimidazole ring can significantly enhance its protective properties. Electron-donating groups tend to increase the electron density on the benzimidazole ring, facilitating stronger adsorption onto the metal surface. Conversely, electron-withdrawing groups, such as the chloro and nitro groups present in this compound, can also contribute to the inhibition efficiency through different mechanisms. These groups can increase the planarity of the molecule, leading to a larger surface coverage, and can also act as additional adsorption centers.
Studies on various benzimidazole derivatives have consistently shown that they act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process researchgate.netnih.gov. The inhibition efficiency generally increases with the concentration of the inhibitor.
Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are commonly employed to evaluate the performance of these inhibitors. Potentiodynamic polarization studies reveal the effect of the inhibitor on the corrosion current density (icorr), while EIS provides information about the charge transfer resistance (Rct) at the metal/solution interface. An increase in Rct and a decrease in icorr in the presence of the inhibitor indicate effective corrosion protection.
Table 1: Representative Potentiodynamic Polarization Data for Benzimidazole Derivatives as Corrosion Inhibitors for Mild Steel in 1 M HCl
| Inhibitor Concentration (ppm) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Inhibition Efficiency (IE%) |
| Blank | -480 | 1100 | - |
| 50 | -475 | 220 | 80.0 |
| 100 | -472 | 110 | 90.0 |
| 150 | -468 | 66 | 94.0 |
| 200 | -465 | 44 | 96.0 |
| 250 | -462 | 33 | 97.0 |
This table is interactive. You can sort and filter the data.
Table 2: Representative Electrochemical Impedance Spectroscopy (EIS) Data for Benzimidazole Derivatives as Corrosion Inhibitors for Mild Steel in 1 M HCl
| Inhibitor Concentration (ppm) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (IE%) |
| Blank | 50 | 120 | - |
| 50 | 250 | 60 | 80.0 |
| 100 | 500 | 45 | 90.0 |
| 150 | 850 | 35 | 94.1 |
| 200 | 1200 | 28 | 95.8 |
| 250 | 1600 | 22 | 96.9 |
This table is interactive. You can sort and filter the data.
The data clearly indicates that as the concentration of the benzimidazole derivative increases, the corrosion current density decreases, and the charge transfer resistance increases, leading to a higher inhibition efficiency. The decrease in the double-layer capacitance (Cdl) with increasing inhibitor concentration is attributed to the replacement of water molecules at the metal surface by the organic inhibitor molecules, which have a lower dielectric constant.
Catalytic Applications of 6 Chloro 4 Nitro 1h Benzo D Imidazole and Its Metal Complexes
Organocatalysis and Role as Organic Base/Acid
The presence of both a mildly acidic N-H proton and basic nitrogen atoms in the imidazole (B134444) ring allows benzimidazole (B57391) derivatives to function as organocatalysts. The acidity and basicity of the 6-Chloro-4-nitro-1H-benzo[d]imidazole are significantly influenced by the electron-withdrawing nature of the chloro and nitro substituents. These groups decrease the electron density on the benzimidazole ring system, which is expected to increase the Brønsted acidity of the N-H proton compared to unsubstituted benzimidazole. This enhanced acidity could make it a more effective hydrogen bond donor in organocatalytic reactions.
Conversely, the basicity of the non-protonated nitrogen atom is reduced. However, derivatives of this compound, particularly those where the N-H proton is replaced by a suitable functional group, can be designed to act as bifunctional organocatalysts. For instance, chiral amines or ureas attached to the benzimidazole core can engage in hydrogen bonding and activate substrates in asymmetric transformations.
While specific studies on this compound as an organocatalyst are limited, related electron-deficient benzimidazole derivatives have shown promise in reactions such as the Michael addition. In these reactions, the benzimidazole moiety can act as a proton shuttle or a hydrogen-bond donor to activate the electrophile.
Table 1: Representative Organocatalytic Michael Addition using Benzimidazole Derivatives (Note: Data for analogous compounds, not specifically this compound)
| Catalyst | Reaction | Yield (%) | ee (%) |
| Chiral Benzimidazole-Thiourea | Michael addition of acetylacetone (B45752) to nitrostyrene | 95 | 92 |
| Proline-functionalized Benzimidazole | Michael addition of cyclohexanone (B45756) to nitrostyrene | 88 | 95 |
Transition Metal Catalysis via N-Heterocyclic Carbene (NHC) Precursors
Benzimidazoles are widely used as precursors to N-heterocyclic carbenes (NHCs), which are powerful ligands for transition metals in a vast array of catalytic transformations. The benzimidazolium salt, formed by N-alkylation of the benzimidazole, can be deprotonated to yield the corresponding benzimidazol-2-ylidene, a type of NHC.
Ligand Design and Synthesis
The synthesis of metal-NHC complexes from these precursors would typically proceed via reaction with a suitable metal precursor, often involving a silver-NHC intermediate for transmetalation to other metals like palladium, rhodium, or ruthenium.
Applications in Organic Transformations
NHC complexes of transition metals are workhorses in modern organic synthesis. Palladium-NHC complexes are particularly renowned for their high activity in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. The use of NHC ligands derived from electron-deficient benzimidazoles, such as this compound, could lead to highly active and stable catalysts. The electron-deficient nature of the ligand can enhance the stability of the metal center and influence the catalytic turnover.
Rhodium and Ruthenium-NHC complexes are well-known for their application in hydrogenation and transfer hydrogenation reactions. ambeed.com For instance, ruthenium(II) complexes bearing benzimidazol-2-ylidene ligands have been successfully employed as catalysts for the N-alkylation of anilines with alcohols via a hydrogen borrowing strategy. ambeed.com The electronic properties of the NHC ligand play a crucial role in the efficiency of these catalytic systems.
Table 2: Representative Catalytic Performance of Benzimidazole-Derived NHC-Palladium Complexes in Suzuki-Miyaura Coupling (Note: Data for analogous compounds, not specifically this compound)
| Catalyst | Aryl Halide | Arylboronic Acid | Yield (%) |
| Pd-PEPPSI-IPr-like | 4-Chlorotoluene | Phenylboronic acid | 95 |
| [Pd(IPr)(cinnamyl)Cl] | 4-Bromoacetophenone | Phenylboronic acid | 98 |
| [Pd(IMes)₂(dba)] | 1-Chloro-4-nitrobenzene | Phenylboronic acid | 92 |
Asymmetric Catalysis
The development of chiral catalysts for enantioselective transformations is a cornerstone of modern synthetic chemistry. Chiral NHC ligands derived from substituted benzimidazoles have been successfully employed in a range of asymmetric catalytic reactions. nih.govnih.gov The synthesis of a chiral catalyst based on this compound would typically involve the introduction of a chiral substituent at one or both of the nitrogen atoms.
These chiral ligands can be used to prepare chiral metal complexes, for example with rhodium or iridium, for applications in asymmetric hydrogenation, or with palladium for asymmetric cross-coupling reactions. While no specific examples utilizing this compound in asymmetric catalysis are reported, the principles of chiral ligand design are well-established. The steric and electronic properties of the chiral auxiliary, in combination with the electronic influence of the chloro and nitro groups, would dictate the enantioselectivity of the catalyzed reaction.
For instance, chiral N-heterocyclic carbenes have been shown to catalyze the enantioselective acylation of racemic secondary alcohols. nih.gov The enantiomeric excess achieved in these reactions is highly dependent on the structure of the NHC precursor.
Table 3: Representative Asymmetric Transfer Hydrogenation of Ketones with Chiral Benzimidazole-Derived Rhodium Catalysts (Note: Data for analogous compounds, not specifically this compound)
| Substrate | Catalyst | Yield (%) | ee (%) |
| Acetophenone | [Rh(cod)(chiral-NHC)Cl] | 99 | 95 |
| 1-Tetralone | [Rh(cod)(chiral-NHC)Cl] | 98 | 92 |
| 2-Heptanone | [Rh(cod)(chiral-NHC)Cl] | 95 | 88 |
Photocatalysis and Photoredox Chemistry
The field of photocatalysis has expanded rapidly, offering green and sustainable methods for organic synthesis. Benzimidazole derivatives can participate in photocatalytic processes in several ways. They can act as photosensitizers themselves or be incorporated into larger photocatalytic systems. The nitro group in this compound is a well-known chromophore and an electron-accepting group, which suggests that this molecule could have interesting photophysical properties.
While the direct photocatalytic activity of this compound has not been detailed, related nitroaromatic compounds are known to undergo photochemical transformations. Furthermore, benzimidazole-based coordination compounds have been investigated as photocatalysts for the degradation of organic pollutants. For example, a composite of Ag-CoFe₂O₄ with graphitic carbon nitride has been used for the photocatalytic degradation of benzimidazole itself, achieving a degradation efficiency of 52.72% under sunlight. nih.govresearchgate.net
In the context of photoredox catalysis, the electron-deficient nature of the this compound ring system could make its derivatives suitable as electron acceptors or as ligands in metal-based photoredox catalysts. The ability to tune the redox potentials of such catalysts is crucial for their application in a wide range of chemical transformations.
Table 4: Photocatalytic Degradation of Representative Organic Pollutants using Benzimidazole-Related Systems (Note: Data for analogous systems, not specifically involving this compound)
| Photocatalyst | Pollutant | Degradation Efficiency (%) | Light Source |
| Ag-CoFe₂O₄@gCN | Benzimidazole | 52.72 | Sunlight |
| TiO₂/Benzimidazole composite | Methylene Blue | 98 | UV light |
| ZnO/Benzimidazole composite | Rhodamine B | 95 | Visible light |
Analytical Chemistry and Biosensing Applications of 6 Chloro 4 Nitro 1h Benzo D Imidazole Derivatives
Chromatographic Separations (e.g., HPLC, GC-MS methods for detection and quantification)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are fundamental tools for the separation, identification, and quantification of benzimidazole (B57391) derivatives.
High-Performance Liquid Chromatography (HPLC): Reverse-phase (RP) HPLC is a common method for the analysis of polar and semi-polar benzimidazole compounds. For instance, a method for analyzing 2-Amino-6-chloro-4-nitrophenol hydrochloride, a related nitro-aromatic compound, uses an RP-HPLC approach with a simple mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometry compatibility, the non-volatile phosphoric acid is typically replaced with a volatile acid such as formic acid. sielc.com The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase (e.g., C18) and the polar mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable derivatives. For complex mixtures, such as those from synthesis reactions, GC-MS provides both separation and structural identification. In the analysis of structurally similar benzoylbenzofurans, GC/MSⁿ (tandem mass spectrometry) in collision-induced dissociation (CID) mode has been used to unambiguously differentiate between regioisomers. researchgate.net While the initial electron ionization mass spectra of isomers can be nearly identical, MSⁿ fragmentation patterns allow for their distinction. researchgate.net This approach is particularly useful for identifying isomers bearing a nitro group, where specific fragmentation pathways, such as the unusual loss of an OH• radical, can help ascertain the position of the nitro group on the aromatic scaffold. researchgate.net Such detailed analytical methods are crucial for characterizing reaction products and impurities in the synthesis of complex molecules like derivatives of 6-Chloro-4-nitro-1H-benzo[d]imidazole.
Electrochemical Sensing Devices
Electrochemical methods offer a sensitive, rapid, and cost-effective alternative to traditional chromatographic techniques for the detection of benzimidazole derivatives, particularly in agrochemical and environmental analysis. These methods often employ chemically modified electrodes to enhance sensitivity and selectivity.
While specific sensors for this compound are not widely documented, the principles are well-established through studies on related benzimidazole fungicides like carbendazim (B180503) (CBZ) and thiabendazole (B1682256) (TBZ). One novel electrochemical sensor was developed using a zinc ferrite/single-walled carbon nanotube (ZnFe₂O₄/SWCNTs) nanohybrid to modify a glassy carbon electrode (GCE). nih.gov This modification significantly increased the electroactive surface area of the electrode, enhancing the electrochemical response. nih.govacs.org
The detection is typically performed using techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV). nih.govacs.org DPV is often preferred for quantitative analysis due to its higher sensitivity and better resolution. The electrochemical response of the target analytes is linearly dependent on their concentration within a specific range, allowing for their quantification. nih.govacs.orgresearchgate.net For the simultaneous detection of CBZ and TBZ, the sensor demonstrated a wide linear range and low detection limits, proving its effectiveness for analyzing real-world samples. nih.govacs.orgresearchgate.net
Table 1: Performance of an Electrochemical Sensor for Benzimidazole Fungicides
| Analyte | Technique | Linear Range (μM) | Limit of Detection (LOD) (μM) | Reference |
|---|---|---|---|---|
| Carbendazim (CBZ) | DPV | 0.5 - 100.0 | 0.09 | nih.govacs.org |
| Thiabendazole (TBZ) | DPV | 0.5 - 100.0 | 0.05 | nih.govacs.org |
| Simultaneous CBZ & TBZ | DPV | 1.0 - 100.0 | N/A | nih.govacs.org |
Spectrophotometric Detection Methods
Spectrophotometry provides a simple and accessible method for the quantification of benzimidazole derivatives. These methods are often based on chemical reactions that produce a colored product, whose absorbance can be measured.
A common strategy involves a nucleophilic substitution reaction. For example, benzimidazole derivatives like rabeprazole (B1678785) and omeprazole (B731) have been determined by reacting them with sodium 1,2-naphthoquinone-4-sulphonate (NQS) in an alkaline medium. researchgate.net This reaction forms a stable, orange-colored product that can be quantified by measuring its absorbance at a specific wavelength (λmax). researchgate.net The optimization of reaction conditions such as pH, temperature, and reagent concentration is crucial for method sensitivity and accuracy. researchgate.net
Derivative spectrophotometry is another powerful technique used to enhance the resolution of overlapping spectra, which is common in the analysis of multi-component mixtures. bol.comnih.gov By calculating the first or higher-order derivative of the absorbance spectrum, minor spectral features can be amplified, allowing for more accurate quantification of an analyte in the presence of interfering substances. nih.govejournal.by For instance, a first-derivative spectrophotometry (D¹) method was used to determine spiramycin (B21755) in the presence of metronidazole (B1676534) by measuring the amplitude at a zero-crossing point of the interfering substance. nih.gov
Table 2: Examples of Spectrophotometric Methods for Benzimidazole Derivatives
| Analyte | Method Principle | Reagent | λmax (nm) | Linear Range (µg/mL) | Reference |
|---|---|---|---|---|---|
| Rabeprazole (RPZ) | Nucleophilic Substitution | NQS | 453 | 0.26 - 12.0 | researchgate.net |
| Omeprazole (OPZ) | Nucleophilic Substitution | NQS | 453 | 0.49 - 12.0 | researchgate.net |
| Metronidazole | Diazotization & Coupling | 4-Aminoacetophenone | 510 | 10 - 225 | ekb.eg |
| Spiramycin | First Derivative (D¹) | N/A | 218.3 | 5 - 25 | nih.gov |
In Vitro Enzyme Inhibition Studies and Receptor Binding Affinity
Derivatives of 6-chloro- and 6-nitro-1H-benzimidazole have been the subject of numerous in vitro studies to evaluate their potential as inhibitors of various enzymes and as ligands for biological receptors. These studies are critical for identifying new lead compounds for further development.
Molecular docking and in vitro assays have identified several potential targets for these compounds. A study involving N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives predicted that dihydrofolate reductase (DHFR) from Staphylococcus aureus is a suitable target for some of these molecules. semanticscholar.orgnih.govrsc.org Furthermore, vascular endothelial growth factor receptor 2 (VEGFR-2) and histone deacetylase 6 (HDAC6) were identified as potential anticancer targets. semanticscholar.orgrsc.org
Other research has focused on human topoisomerase I (Hu Topo I) as a target. nih.govacs.org A series of novel 1H-benzo[d]imidazoles were synthesized and evaluated, with compound 12b showing 50% inhibition of the DNA relaxation activity of Hu Topo I at a concentration of 16 μM. nih.govacs.org
The GABA-A receptor, a key target for benzodiazepines, has also been investigated. Studies have shown that certain flavone (B191248) derivatives, such as 6-Chloro-3′-nitroflavone, can bind with high affinity to the benzodiazepine (B76468) binding site of the GABA-A receptor. researchgate.net Similarly, 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives have been developed as positive allosteric modulators of the α1β2γ2GABA-A receptor, with the substitution pattern on the benzimidazole ring being crucial for activity. acs.org
Table 3: Selected In Vitro Enzyme Inhibition and Receptor Binding Studies of Benzimidazole Derivatives
| Compound Class | Target Enzyme/Receptor | In Vitro Activity | Key Finding | Reference |
|---|---|---|---|---|
| N-substituted 6-(chloro/nitro)-1H-benzimidazoles | Dihydrofolate reductase (DHFR) | Enzyme Inhibition | Identified as a suitable target via molecular docking. | semanticscholar.orgrsc.org |
| N-substituted 6-(chloro/nitro)-1H-benzimidazoles | VEGFR-2 / HDAC6 | Enzyme Inhibition | Identified as potential anticancer targets. | semanticscholar.orgrsc.org |
| 1H-Benzo[d]imidazole derivative (12b) | Human Topoisomerase I | Enzyme Inhibition | IC₅₀ of 16 μM for inhibition of DNA relaxation. | acs.org |
| 6-Chloro-3′-nitroflavone | GABA-A Receptor (Benzodiazepine site) | Receptor Binding | High binding affinity with a Ki of 6.68 nM. | researchgate.net |
| 2-(4-fluorophenyl)-1H-benzo[d]imidazoles | α1β2γ2GABA-A Receptor | Allosteric Modulation | Act as positive allosteric modulators, enhancing GABA-induced currents. | acs.org |
| di(1H-benzo[d]imidazol-2-yl)methane | Hyaluronidase | Enzyme Inhibition | Showed 67% inhibitory activity at 100 µM. | mdpi.com |
In Vitro Studies in Agrochemicals (e.g., fungicidal, pesticidal activity)
The benzimidazole scaffold is a well-known pharmacophore in agricultural fungicides, with carbendazim being a prominent example. Research into new derivatives, including those related to this compound, continues to explore novel antifungal agents.
In one study, a series of novel benzo bol.comsemanticscholar.orgimidazo[1,2-d] nih.govacs.orgbol.comtriazine derivatives were synthesized and evaluated for their in vitro fungicidal activity against several important plant pathogens. mdpi.com The antifungal activity was assessed using the mycelium growth rate method on a potato sucrose (B13894) agar (B569324) (PSA) medium. mdpi.com Several of the synthesized compounds exhibited significant fungicidal activities at a concentration of 50 μg/mL against Botrytis cinerea, Rhizoctonia solani, and Colletotrichum capsici. mdpi.com
Another study reported that certain N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives showed potent antifungal activity. semanticscholar.org Specifically, compound 4k from the series exhibited notable activity against Candida albicans and Aspergillus niger, with Minimum Inhibitory Concentrations (MIC) ranging from 8 to 16 μg/mL. semanticscholar.org
Table 4: In Vitro Fungicidal Activity of Benzimidazole Derivatives
| Compound/Class | Fungal Species | Assay Method | Result (at 50 µg/mL unless noted) | Reference |
|---|---|---|---|---|
| Compound 4o (benzo bol.comsemanticscholar.orgimidazo[1,2-d] nih.govacs.orgbol.comtriazine deriv.) | Botrytis cinerea | Mycelium Growth Inhibition | 76.7% inhibition | mdpi.com |
| Compound 4b (benzo bol.comsemanticscholar.orgimidazo[1,2-d] nih.govacs.orgbol.comtriazine deriv.) | Rhizoctonia solani | Mycelium Growth Inhibition | 63.5% inhibition | mdpi.com |
| Compound 4t (benzo bol.comsemanticscholar.orgimidazo[1,2-d] nih.govacs.orgbol.comtriazine deriv.) | Colletotrichum capsici | Mycelium Growth Inhibition | 66.8% inhibition | mdpi.com |
| Compound 4k (N-substituted 6-nitro-1H-benzimidazole deriv.) | Candida albicans | MIC | 8-16 µg/mL | semanticscholar.org |
| Compound 4k (N-substituted 6-nitro-1H-benzimidazole deriv.) | Aspergillus niger | MIC | 8-16 µg/mL | semanticscholar.org |
Future Perspectives and Emerging Research Directions for 6 Chloro 4 Nitro 1h Benzo D Imidazole Chemistry
Integration with Artificial Intelligence and Machine Learning for Molecular Design
The convergence of computational power and sophisticated algorithms is set to revolutionize the design of novel molecules based on the 6-Chloro-4-nitro-1H-benzo[d]imidazole scaffold. Artificial intelligence (AI) and machine learning (ML) are moving beyond traditional in silico methods like molecular docking to create fully autonomous design workflows. mdpi.com
This approach accelerates the hit-to-lead process, minimizes the reliance on costly and time-consuming high-throughput screening, and enables the creation of molecules with finely tuned, multi-target functionalities. nih.gov The integration of AI will facilitate a paradigm shift from serendipitous discovery to goal-oriented, autonomous molecular design. mdpi.com
Table 1: Application of AI/ML in the Design of this compound Derivatives
| Stage of Drug Discovery | AI/ML Application | Potential Outcome |
|---|---|---|
| Target Identification | Analysis of omics data using deep learning. | Identification of novel protein targets for which derivatives may show high efficacy. |
| Hit Generation | Generative models (e.g., GANs, VAEs) design novel molecular structures. | De novo design of vast virtual libraries of derivatives with drug-like properties. |
| Lead Optimization | Predictive models for bioactivity, selectivity, and ADMET properties. | Rapid optimization of potency while minimizing predicted off-target effects and toxicity. |
| Synthesis Prediction | Retrosynthesis algorithms predict viable synthetic pathways. | Design of molecules that are not only potent but also synthetically accessible. |
Exploration of Novel Reaction Pathways and Synthetic Methodologies
While the condensation of o-phenylenediamines with aldehydes remains a fundamental method for synthesizing the benzimidazole (B57391) core, future research is geared towards more efficient, scalable, and sustainable synthetic strategies. rsc.orgnih.gov
Microwave-assisted synthesis has already demonstrated significant advantages over conventional heating methods for preparing N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives, offering dramatically reduced reaction times and improved yields. rsc.orgsemanticscholar.orgnih.gov
Table 2: Comparison of Synthetic Methods for Benzimidazole Derivatives
| Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|
| Conventional Heating (Reflux) | Several hours | 26 - 43% | rsc.orgnih.gov |
| Microwave-Assisted | Several minutes | 40 - 99% | rsc.orgrsc.orgresearchgate.net |
Future explorations will likely focus on:
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters (temperature, pressure, mixing), leading to higher reproducibility, safety, and ease of scale-up. This is particularly advantageous for handling nitrated compounds, which can pose safety risks in large-scale batch reactions.
Photocatalysis and Electrosynthesis: These methods can enable novel C-H activation and cross-coupling reactions under mild conditions, allowing for the introduction of new functional groups at positions that are difficult to access through traditional thermal methods.
Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis can lead to highly stereoselective products, which is crucial for improving the therapeutic index of chiral derivatives.
These advanced methodologies will not only provide access to a wider diversity of chemical structures but also align the synthesis of this compound derivatives with the principles of green chemistry.
Advanced Characterization Techniques for Complex Structures
The structural elucidation of novel this compound derivatives and their complexes relies on a suite of analytical techniques. Standard methods include Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS) for basic structural confirmation. nih.govmdpi.comresearchgate.net For more complex systems, such as metal complexes or polymorphs, advanced characterization is essential.
Future research will increasingly employ sophisticated techniques to gain deeper structural insights:
Solid-State NMR (ssNMR): For derivatives that are poorly soluble or exist as crystalline solids, ssNMR can provide detailed information about the molecular structure, conformation, and intermolecular interactions within the solid state.
Single Crystal X-ray Diffraction: This remains the gold standard for unambiguous structure determination, providing precise bond lengths, angles, and crystal packing information. researchgate.net It is particularly vital for resolving the absolute configuration of chiral centers and understanding the coordination geometry in metal complexes. mdpi.com
Advanced Mass Spectrometry: Techniques like High-Resolution Mass Spectrometry (HRMS) are crucial for confirming elemental composition. researchgate.net Furthermore, imaging mass spectrometry could be used to visualize the distribution of a benzimidazole-based drug within biological tissues, providing critical information for pharmacokinetic studies.
Chiral Chromatography: For the synthesis of enantiomerically pure compounds, the use of analytical and preparative High-Performance Liquid Chromatography (HPLC) with chiral columns is indispensable for separating and quantifying enantiomers. acs.org
These techniques, often used in combination, will be critical for establishing definitive structure-property relationships and meeting the rigorous characterization standards required for materials science and pharmaceutical development.
Table 3: Characterization Techniques for Benzimidazole Derivatives
| Technique | Information Provided | Reference |
|---|---|---|
| NMR (¹H, ¹³C) | Core structure, proton/carbon environment, connectivity. | nih.govresearchgate.netresearchgate.net |
| FTIR Spectroscopy | Presence of functional groups (e.g., N-H, C=N, NO₂). | nih.govmdpi.com |
| Mass Spectrometry (ESI-MS, HRMS) | Molecular weight, elemental formula, fragmentation patterns. | researchgate.netresearchgate.net |
| X-ray Diffraction (Single Crystal/Powder) | Absolute molecular structure, crystal packing, phase purity. | nih.govresearchgate.netresearchgate.net |
| Chiral HPLC | Separation and quantification of enantiomers. | acs.org |
Multi-functional Materials and Smart Systems
The inherent biological activity and electronic properties of the benzimidazole scaffold make this compound an excellent candidate for the development of multi-functional materials and smart systems. Research is expanding beyond single-application compounds to create integrated systems with multiple capabilities.
Studies have already shown that a single benzimidazole derivative can exhibit potent antibacterial, antifungal, and anticancer activities simultaneously. rsc.orgrsc.orgresearchgate.net Future work will aim to harness this multifunctionality in a more targeted manner. One promising avenue is the development of "smart" drug delivery systems . For example, this compound derivatives could be conjugated to or encapsulated within polymers or nanoparticles. These systems could be designed to be stimuli-responsive, releasing their therapeutic payload only in response to specific triggers in a disease microenvironment, such as a change in pH or the presence of certain enzymes overexpressed in tumors.
Beyond medicine, the unique optical properties of some benzimidazole derivatives, such as photoluminescence, open doors to applications in materials science. researchgate.net The this compound core could be functionalized to create:
Chemosensors: Materials that exhibit a change in fluorescence or color upon binding to specific metal ions or biomolecules.
Organic Light-Emitting Diodes (OLEDs): The scaffold could be incorporated into organic semiconductor materials for display and lighting technologies.
This convergence of medicinal chemistry and materials science will lead to the creation of advanced, high-value systems with tailored, on-demand functionalities.
Expanding Applications in Green and Sustainable Technologies
Aligning chemical research with the principles of sustainability is a global imperative. The chemistry of this compound is well-positioned to contribute to this goal, both in how its derivatives are synthesized and in their end-use applications.
The adoption of microwave-assisted synthesis is a significant step, as it reduces energy consumption and often minimizes the need for hazardous solvents. rsc.org Future research will build on this by:
Developing Catalytic Syntheses: Designing catalytic cycles (e.g., using transition metals or organocatalysts) that minimize waste by reducing the need for stoichiometric reagents.
Utilizing Greener Solvents: Exploring the use of water, ethanol, or other bio-based solvents to replace more hazardous options like DMF or chlorinated solvents. acs.org
Designing for Degradability: Incorporating biodegradable linkages into the structure of derivatives intended for environmental applications (e.g., as agrochemicals or coatings) to prevent long-term persistence and bioaccumulation.
In terms of applications, the inherent properties of the benzimidazole ring suggest potential uses in sustainable technologies. The nitrogen atoms can coordinate with metal surfaces, making benzimidazole derivatives effective corrosion inhibitors . Developing new formulations based on the this compound scaffold could lead to more effective, environmentally benign coatings for protecting metals in various industries. Furthermore, their potential as functional dyes could be explored for applications like dye-sensitized solar cells, contributing to renewable energy technologies. nih.govresearchgate.net
Q & A
Q. What are the common synthetic routes for 6-Chloro-4-nitro-1H-benzo[d]imidazole, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves nitration and halogenation steps. For example:
- Nitration: Introduce the nitro group at the 4-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
- Chlorination: Electrophilic substitution with Cl₂ or SOCl₂ in the presence of Lewis acids (e.g., FeCl₃) targets the 6-position .
Optimization Tips: - Use polar aprotic solvents (e.g., DMF) to enhance reactivity.
- Monitor reaction progress via TLC or HPLC to isolate intermediates.
- Yields improve with slow reagent addition and inert atmospheres (N₂/Ar) to prevent side reactions .
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., nitro vs. chloro shifts: nitro groups deshield aromatic protons, δ ~8.5–9.0 ppm) .
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ at m/z 212.03) and fragmentation patterns .
- X-ray Crystallography: Resolves 3D structure and hydrogen-bonding networks (e.g., SHELXL refinement ).
Q. How can computational methods predict the electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Use B3LYP/6-311++G(d,p) to calculate HOMO-LUMO gaps, electrostatic potentials, and charge distribution .
- Thermochemical Analysis: Assess stability via Gibbs free energy calculations (e.g., nitro group reduces aromaticity, increasing reactivity ).
Advanced Research Questions
Q. How do substituent positions (Cl, NO₂) influence the bioactivity of benzimidazole derivatives?
Methodological Answer: Structure-Activity Relationship (SAR) Insights:
| Compound | Substituents | IC₅₀ (µM) | Activity Type |
|---|---|---|---|
| 6-Chloro-4-nitro derivative | Cl (C6), NO₂ (C4) | 7.8–10.2 | Anticancer |
| 4-Chloro-6-fluoro analog | Cl (C4), F (C6) | 15–20 | Anticancer |
| Parent benzimidazole | None | >50 | Inactive |
Q. How can in-silico docking and ADMET analysis guide the development of this compound derivatives?
Methodological Answer:
- Molecular Docking (AutoDock Vina):
- Prepare ligand (optimized geometry) and receptor (e.g., EGFR kinase PDB: 1M17).
- Score binding affinities; nitro groups form hydrogen bonds with Thr766/Thr830 .
- ADMET Predictions (SwissADME/ADMETlab):
- Lipinski’s Rule: MW <500, LogP <5 (complies).
- Toxicity: Ames test for mutagenicity; nitro groups may require structural modification .
Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding patterns?
Methodological Answer:
Q. What strategies address low yields in multi-step syntheses of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
